molecular formula C8H11NO3 B1402741 2,3,6-Trimethoxypyridine CAS No. 1364917-21-4

2,3,6-Trimethoxypyridine

Cat. No.: B1402741
CAS No.: 1364917-21-4
M. Wt: 169.18 g/mol
InChI Key: FIDKPTFJOFOUTP-UHFFFAOYSA-N
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Description

2,3,6-Trimethoxypyridine is a heterocyclic organic compound with the molecular formula C8H11NO3. It is characterized by a pyridine ring substituted with three methoxy groups at the 2, 3, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trimethoxypyridine typically involves the methoxylation of pyridine derivatives. One common method includes the reaction of 2,3,6-trichloropyridine with sodium methoxide in methanol. The reaction proceeds under reflux conditions, leading to the substitution of chlorine atoms with methoxy groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient stirring and temperature control systems .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trimethoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,6-Trimethoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Trimethoxypyridine involves its interaction with various molecular targets. The methoxy groups enhance its electron-donating properties, making it a good ligand for metal complexes. It can also interact with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison: 2,3,6-Trimethoxypyridine is unique due to the specific positioning of its methoxy groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds might not be as effective .

Properties

IUPAC Name

2,3,6-trimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-10-6-4-5-7(11-2)9-8(6)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDKPTFJOFOUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701310899
Record name Pyridine, 2,3,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364917-21-4
Record name Pyridine, 2,3,6-trimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1364917-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,3,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701310899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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